

physical properties of solid potassium superoxide

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Compound of Interest

Compound Name: Potassium superoxide

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An In-depth Technical Guide on the Physical Properties of Solid **Potassium Superoxide**

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of solid **potassium superoxide** (KO_2). The information is compiled from various scientific sources and is intended for a technical audience engaged in research and development. This document details the structural, magnetic, thermal, and spectroscopic properties of KO_2 , presents quantitative data in tabular format, and outlines methodologies for key experimental characterizations.

General and Structural Properties

Potassium superoxide is a yellow, paramagnetic solid inorganic compound.^{[1][2]} It is a rare example of a stable salt containing the superoxide anion (O_2^-).^[1] Due to its ability to release oxygen and scrub carbon dioxide, it is utilized in life support systems for rebreathers, spacecraft, and submarines.^{[1][2][3]}

The compound is highly reactive and decomposes in the presence of moist air.^{[1][2]} It must be handled in a dry environment to prevent hydrolysis, which yields potassium hydroxide, oxygen, and hydrogen peroxide.^{[1][4]}

Crystal Structure

At room temperature, solid **potassium superoxide** adopts a body-centered tetragonal crystal structure, which is a distorted calcium carbide (CaC_2) type structure.[1] This structure undergoes phase transitions at lower temperatures. The salt is composed of K^+ cations and O_2^- anions linked by ionic bonding.[1]

Table 1: General and Structural Properties of **Potassium Superoxide**

Property	Value	Citations
Chemical Formula	KO_2	[1][5]
Molar Mass	$71.096 \text{ g}\cdot\text{mol}^{-1}$	[1]
Appearance	Yellow to yellow-orange crystalline solid	[1][2][5]
Density	2.14 g/cm^3	[1][2][6]
O–O Bond Distance	1.28 \AA	[1]
Crystal Structure	Body-centered tetragonal	[1]
Solubility in Water	Hydrolyzes / Reacts violently	[1][6][7]

Magnetic Properties

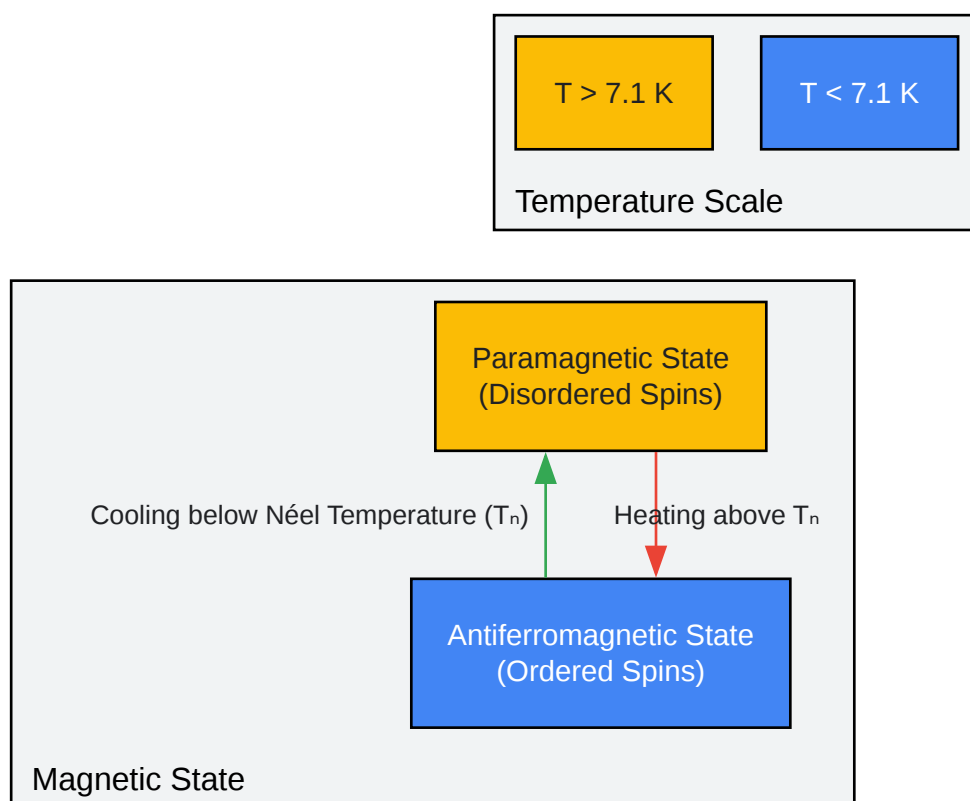
The magnetic properties of **potassium superoxide** arise from the unpaired electron in the π^* antibonding molecular orbital of the superoxide anion, making the compound paramagnetic at room temperature.[8][9] As the temperature is lowered, it undergoes a phase transition to an antiferromagnetic state.[8] In the antiferromagnetic structure, the magnetic moments are arranged in ferromagnetic sheets parallel to the (001) planes, with moments in adjacent planes aligned antiparallel.[8]

Table 2: Magnetic Properties of **Potassium Superoxide**

Property	Value	Citations
Magnetic Behavior	Paramagnetic	[1][9]
Magnetic Susceptibility (χ)	$+3230 \times 10^{-6} \text{ cm}^3/\text{mol}$	[1]
Magnetic Moment (calculated)	1.73 Bohr Magneton (B.M.)	[10]
Magnetic Ordering (Low Temp)	Antiferromagnetic	[8]
Néel Temperature (T_N)	$7.1 \pm 0.5 \text{ K}$	[8]

Visualization of Magnetic Phase Transition

The following diagram illustrates the transition of **potassium superoxide**'s magnetic state as a function of temperature.



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Caption: Magnetic phase transition of KO₂ with temperature.

Thermal and Spectroscopic Properties

Potassium superoxide decomposes at elevated temperatures before it reaches a true melting point.^[1] Its thermal stability is a key parameter for its storage and application, particularly in life support systems. Larger cations like potassium are known to stabilize the larger superoxide anion, making KO₂ more stable than the superoxides of lighter alkali metals.^[11]

Spectroscopic analysis reveals an absorption band in the ultraviolet-visible region that is responsible for its yellow color.^[12]

Table 3: Thermal and Spectroscopic Properties of **Potassium Superoxide**

Property	Value	Citations
Melting Point	560 °C (833 K) (decomposes)	[1][2]
Std Enthalpy of Formation ($\Delta_f H^\ominus_{298}$)	-283 kJ/mol	[1]
Std Molar Entropy (S^\ominus_{298})	117 J/(mol·K)	[1]
UV-Vis Absorption Maximum	~350 nm (3.5 eV)	[12]
Raman Spectroscopy (O-O stretch)	1108 cm ⁻¹ (in Argon matrix)	[13]
IR Spectroscopy (O-K-O stretch)	307.5 cm ⁻¹ (in Argon matrix)	[13]
Electrical Property	Semiconductor (Activation Energy: 1.3 eV)	[12]

Chemical Reactivity and Applications

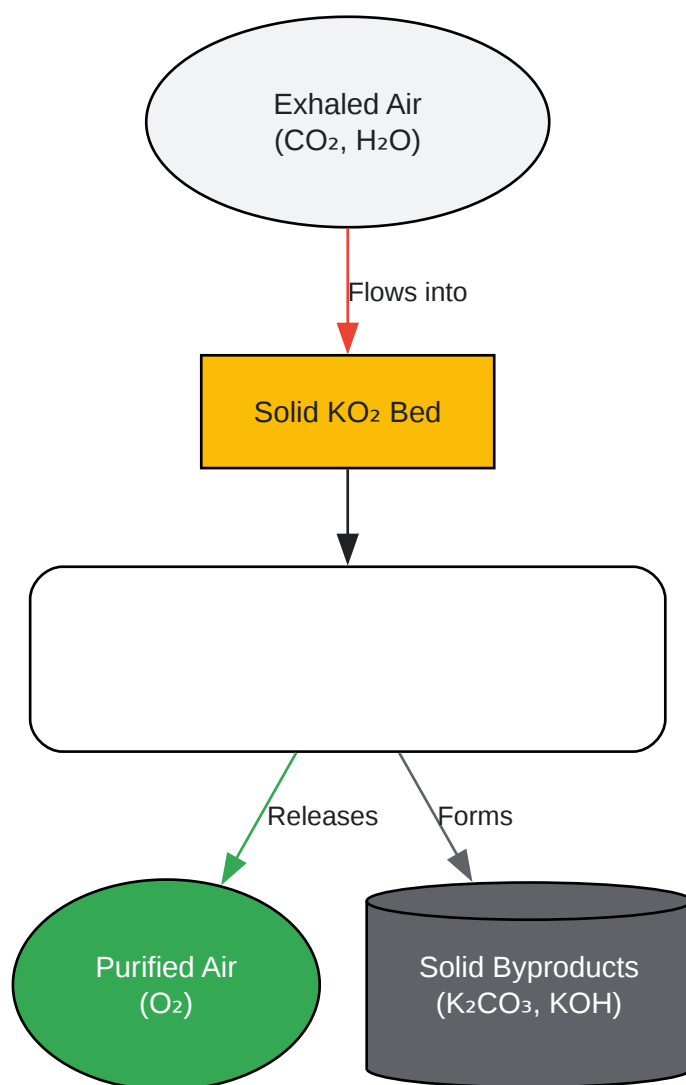
The primary application of **potassium superoxide** is in air revitalization systems. This relies on its reaction with water vapor and carbon dioxide exhaled by users to regenerate breathable oxygen.

Air Revitalization Reactions

- Reaction with Water: $4 \text{ KO}_2(\text{s}) + 2 \text{ H}_2\text{O}(\text{g}) \rightarrow 4 \text{ KOH}(\text{s}) + 3 \text{ O}_2(\text{g})$ [1]
- Reaction with Carbon Dioxide: $4 \text{ KO}_2(\text{s}) + 2 \text{ CO}_2(\text{g}) \rightarrow 2 \text{ K}_2\text{CO}_3(\text{s}) + 3 \text{ O}_2(\text{g})$ [1][6]
- Overall Reaction in Life Support Systems: $4 \text{ KO}_2(\text{s}) + 4 \text{ CO}_2(\text{g}) + 2 \text{ H}_2\text{O}(\text{g}) \rightarrow 4 \text{ KHCO}_3(\text{s}) + 3 \text{ O}_2(\text{g})$ [1]

Visualization of Air Revitalization Workflow

The diagram below illustrates the chemical workflow of **potassium superoxide** in a closed-environment life support system.



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Caption: KO₂ chemical workflow in air revitalization systems.

Experimental Protocols

Detailed methodologies for characterizing the physical properties of solid **potassium superoxide** are outlined below. Given the air and moisture sensitivity of KO₂, all sample handling must be performed in a controlled, inert atmosphere (e.g., a glovebox flushed with dry argon or nitrogen).[4]

Crystal Structure Determination via Powder X-Ray Diffraction (XRD)

This protocol determines the crystal lattice parameters and phase purity of a solid KO₂ sample.

- Sample Preparation:
 - Finely grind a small amount (~50-100 mg) of KO₂ inside an inert atmosphere glovebox to ensure random crystal orientation.
 - Load the powdered sample onto a zero-background sample holder (e.g., a silicon wafer).
 - Seal the sample with an X-ray transparent dome or Kapton film to prevent reaction with the atmosphere during measurement.
- Instrumentation & Data Collection:
 - Use a powder diffractometer equipped with a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$).
 - Set the instrument parameters: typically, a voltage of 40 kV and a current of 40 mA.
 - Scan the sample over a 2θ range of 10° to 90° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
- Data Analysis:
 - Process the raw diffraction data to remove background noise.
 - Identify the peak positions (2θ values) and intensities.

- Compare the experimental diffraction pattern to a reference pattern from a crystallographic database (e.g., ICDD) to confirm the body-centered tetragonal phase.
- Perform Rietveld refinement to calculate precise lattice parameters (a, c) and unit cell volume.

Magnetic Susceptibility Measurement via Gouy Method

This protocol measures the paramagnetic susceptibility of KO_2 at room temperature.

- Sample Preparation:
 - Inside a glovebox, uniformly pack a powdered KO_2 sample into a cylindrical, flat-bottomed Gouy tube of known length and cross-sectional area. The packing should be dense and free of air gaps.[\[14\]](#)
 - Seal the tube and measure the mass of the sample.
- Instrumentation & Measurement:
 - Use a Gouy balance, which consists of a sensitive analytical balance and an electromagnet.[\[11\]](#)[\[12\]](#)
 - Suspend the Gouy tube from the balance so that its bottom end is positioned in the center of the magnetic field, while the top end is in a region of negligible field.[\[12\]](#)
 - Measure the apparent mass of the sample with the magnetic field turned off (m_{off}).
 - Turn on the electromagnet and apply a strong, calibrated magnetic field (H). Record the apparent mass of the sample with the field on (m_{on}).[\[14\]](#) Paramagnetic samples will be pulled into the field, showing an increase in apparent mass.[\[12\]](#)
- Data Analysis:
 - Calculate the apparent change in mass ($\Delta m = m_{\text{on}} - m_{\text{off}}$).
 - The volume magnetic susceptibility (κ) can be calculated using the formula: $F = \Delta m * g = \frac{1}{2} * \kappa * A * H^2$, where g is the acceleration due to gravity, A is the cross-sectional area of

the sample, and H is the applied magnetic field strength.

- Convert the volume susceptibility (κ) to molar susceptibility (χ_m) using the molar mass (M) and density (ρ) of KO_2 : $\chi_m = \kappa \cdot M / \rho$.

Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

This protocol evaluates the thermal decomposition profile of KO_2 .

- Sample Preparation:
 - Inside a glovebox, weigh 5-10 mg of KO_2 into a ceramic (e.g., alumina) TGA crucible.
- Instrumentation & Data Collection:
 - Place the crucible in the TGA instrument's microbalance.[\[15\]](#)
 - Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 40-50 mL/min) to remove air and carry away decomposition products.[\[4\]](#)[\[15\]](#)
 - Program the instrument to heat the sample from ambient temperature to 700 °C at a linear heating rate of 10 °C/min.
 - Continuously record the sample mass as a function of temperature.
- Data Analysis:
 - Plot the percentage of initial mass versus temperature to generate the TGA curve.
 - Determine the onset temperature of decomposition (T_{onset}), defined as the temperature at which significant mass loss begins.
 - Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
 - Quantify the mass loss at each decomposition step to infer the stoichiometry of the thermal degradation process.

Optical Property Analysis via Diffuse Reflectance Spectroscopy

This protocol measures the UV-Visible absorption spectrum of solid, powdered KO_2 .

- Sample Preparation:
 - The measurement is performed on the powdered KO_2 sample, which is opaque.
 - A reference material, such as a pressed BaSO_4 or Spectralon puck, is required for baseline correction.^[1]
- Instrumentation & Data Collection:
 - Use a UV-Vis spectrophotometer equipped with an integrating sphere accessory.^[1] The integrating sphere collects light reflected from the sample over a wide range of angles.
 - Place the white reference standard at the reflectance port and perform a baseline correction scan over the desired wavelength range (e.g., 200-800 nm).
 - Replace the reference standard with the KO_2 sample, ensuring the surface is flat and level with the port.
 - Measure the diffuse reflectance spectrum of the sample.^[1]
- Data Analysis:
 - The instrument software will typically plot the reflectance (R) versus wavelength (λ).
 - Convert the reflectance data to a pseudo-absorbance spectrum using the Kubelka-Munk transformation: $F(R) = (1-R)^2 / 2R$. This function is proportional to the absorption coefficient.
 - Identify the wavelength of maximum absorption from the peak of the Kubelka-Munk spectrum.

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